molecular formula C5H3BrN2O2 B1337085 6-BROMO-3-PYRIDAZINECARBOXYLIC ACID CAS No. 65202-51-9

6-BROMO-3-PYRIDAZINECARBOXYLIC ACID

Cat. No.: B1337085
CAS No.: 65202-51-9
M. Wt: 202.99 g/mol
InChI Key: QYLYERSOVJIZLK-UHFFFAOYSA-N
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Description

6-Bromopyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Mode of Action

It has been mentioned in the context of suzuki–miyaura cross-coupling reactions , which suggests it may participate in carbon–carbon bond forming reactions. This is a broad area of study and the specific interactions of this compound with its targets could vary based on the reaction conditions and the presence of other molecules.

Biochemical Pathways

It’s possible that this compound could be involved in various biochemical reactions, particularly those involving carbon–carbon bond formation, given its potential role in Suzuki–Miyaura cross-coupling reactions .

Pharmacokinetics

Some pharmacokinetic properties have been predicted The compound is expected to have high gastrointestinal absorption and is predicted to be permeable to the blood-brain barrierThe compound’s logP values, which indicate its lipophilicity, range from 0.38 to 1.01 , suggesting moderate lipophilicity. These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Given its potential involvement in Suzuki–Miyaura cross-coupling reactions , it may play a role in the formation of new carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 6-Bromo-3-pyridazinecarboxylic Acid can be influenced by various environmental factors. These could include the pH, temperature, and the presence of other molecules in the reaction environment. For instance, in the context of Suzuki–Miyaura cross-coupling reactions , the reaction conditions can greatly influence the efficacy and outcome of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromopyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of pyridazine-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position .

Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .

Industrial Production Methods

Industrial production of 6-bromopyridazine-3-carboxylic acid may involve scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

6-Bromopyridazine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

6-bromopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYERSOVJIZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423367
Record name 6-bromopyridazine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-51-9
Record name 6-Bromo-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65202-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromopyridazine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridazine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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